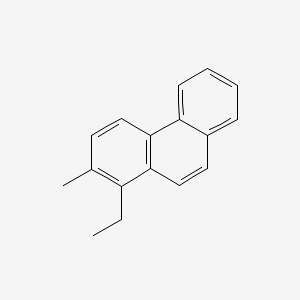

1-Ethyl-2-methylphenanthrene

Description

Structure

3D Structure

Properties

CAS No. |

61983-53-7 |

|---|---|

Molecular Formula |

C17H16 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

1-ethyl-2-methylphenanthrene |

InChI |

InChI=1S/C17H16/c1-3-14-12(2)8-10-17-15-7-5-4-6-13(15)9-11-16(14)17/h4-11H,3H2,1-2H3 |

InChI Key |

VLNXCHLISOFWQB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC2=C1C=CC3=CC=CC=C32)C |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization of 1 Ethyl 2 Methylphenanthrene

High-Resolution Chromatographic Techniques for Alkylphenanthrene Analysis

Chromatography is a foundational technique for separating the components of a mixture. semanticscholar.org For complex mixtures of PAHs, achieving high resolution—the ability to separate closely related compounds—is paramount for accurate analysis. researchgate.net This often involves the use of specialized columns and multidimensional approaches. diva-portal.orgd-nb.info

Gas chromatography (GC) is a primary method for the analysis of volatile and semi-volatile compounds like PAHs. sepscience.comnews-medical.net The separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column. wikipedia.org For alkylated PAHs, the choice of the stationary phase is critical. Columns with a 50% phenyl-substituted methylpolysiloxane phase are often preferred over standard 5% phenyl phases because they provide improved selectivity for isomeric PAHs. d-nb.info The efficiency and selectivity of modern columns, such as the Rxi-SVOCms, allow for good separation of many isobaric PAHs. sepscience.com

To further enhance separation power, especially for highly complex samples containing numerous alkylated isomers, comprehensive two-dimensional gas chromatography (GCxGC) is employed. d-nb.inforesearchgate.net In GCxGC, effluent from the first column is continuously transferred to a second, shorter column with a different stationary phase for further separation. d-nb.info This "orthogonal" separation, based on two different retention mechanisms, provides a powerful tool for resolving co-eluting compounds and identifying specific alkylated PAHs in challenging matrices like tea or petroleum extracts. researchgate.net Hyphenated systems, which couple a separation technique with a detection technique, are essential for PAH analysis. semanticscholar.org

Table 1: Typical Gas Chromatography Columns for PAH Analysis This table is interactive. Click on the headers to sort.

| Column Phase | Primary Application | Selectivity Basis | Reference(s) |

|---|---|---|---|

| 5% Phenyl Methylpolysiloxane (e.g., DB-5MS) | General purpose PAH analysis | Boiling point, moderate polarity | nih.gov |

| 50% Phenyl Methylpolysiloxane | Improved separation of isomeric PAHs | Enhanced shape selectivity and pi-pi interactions | d-nb.info |

| Rxi-SVOCms | Trace-level monitoring of PAHs | Low bleed, high efficiency for late-eluting compounds | sepscience.com |

| 50% Liquid Crystal Polysiloxane (LC50) | Second dimension in GCxGC systems | Molecular shape and planarity | d-nb.info |

High-performance liquid chromatography (HPLC) is another powerful tool for PAH analysis, particularly for less volatile or thermally unstable compounds. openaccessjournals.com A significant challenge in PAH analysis is the separation of structural isomers, which often have nearly identical mass fragmentation patterns in mass spectrometry. chromatographyonline.com To address this, multidimensional liquid chromatography (MDLC) procedures have been developed. tandfonline.comresearchgate.net

A common MDLC approach involves an initial separation using a normal-phase LC column, often with an aminopropyl (NH2) stationary phase. chromatographyonline.comresearchgate.net This step fractionates the complex sample based on the number of aromatic rings and structural planarity. chromatographyonline.com Fractions containing specific isomer groups, such as those with the same molecular mass as 1-Ethyl-2-methylphenanthrene, can be collected. These isolated fractions are then analyzed using a second, orthogonal separation on a reversed-phase LC column (e.g., C18). chromatographyonline.comtandfonline.comresearchgate.net This second dimension separates the isomers within the fraction, which can then be detected with high sensitivity using fluorescence or mass spectrometry detectors. chromatographyonline.comtandfonline.com This multidimensional approach has proven effective for quantifying specific isomers in complex samples like coal tar and marine sediment. tandfonline.com

Mass Spectrometry (MS) for Structural Elucidation and Quantification of Alkylphenanthrenes

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights and elemental compositions. currenta.denih.gov When coupled with a chromatographic separation technique, it provides highly specific identification and quantification of individual compounds. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) is considered a "gold standard" for the identification of many organic compounds, including PAHs. wikipedia.org As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. news-medical.net The resulting mass spectrum serves as a chemical fingerprint that can be used for identification. For quantitative analysis, GC-MS is often operated in selected ion monitoring (SIM) mode. sepscience.com In SIM mode, the mass spectrometer is set to detect only a few characteristic ions for the target analyte, which significantly improves sensitivity and reduces background interference. sepscience.comsepscience.com While powerful, GC-MS analysis of alkylated PAHs can be complicated by co-eluting isomers that produce very similar mass spectra, potentially leading to inaccurate quantification if chromatographic separation is incomplete. chromatographyonline.comresearchgate.net

Tandem mass spectrometry (MS/MS) offers a higher level of selectivity and sensitivity for analyzing target compounds in complex matrices. nih.govnih.gov In a typical GC-MS/MS system, a specific precursor ion for the analyte of interest (e.g., the molecular ion of 1-Ethyl-2-methylphenanthrene) is selected in the first mass analyzer. researchgate.net This ion is then fragmented through collision-induced dissociation, and the resulting product ions are detected in a second mass analyzer. currenta.de This process, often performed in multiple reaction monitoring (MRM) mode, creates a highly specific transition from precursor to product ion. researchgate.net

This technique is exceptionally well-suited for quantifying alkylated PAHs at trace levels in environmental and biological samples. researchgate.netresearchgate.net It effectively eliminates matrix interferences and overcomes the challenges of co-eluting isomers that can confound standard GC-MS analysis. researchgate.netmdpi.com GC-MS/MS methods have been successfully developed for the cluster analysis of various classes of alkylated PAHs, including C1-C4 alkylated phenanthrenes. researchgate.net

Table 2: Comparison of Mass Spectrometry Techniques for Alkylphenanthrene Analysis This table is interactive. Click on the headers to sort.

| Technique | Mode | Primary Advantage | Limitation | Reference(s) |

|---|---|---|---|---|

| GC-MS | Full Scan | Provides complete mass spectrum for identification | Lower sensitivity, potential for matrix interference | researchgate.net |

| GC-MS | SIM | High sensitivity and quantitative accuracy | Relies on chromatographic separation for isomers | sepscience.comsepscience.com |

| GC-MS/MS | MRM | Highest selectivity, minimizes matrix effects, excellent for trace analysis | Requires method development for specific precursor/product ions | researchgate.netresearchgate.netmdpi.com |

Advanced Spectroscopic Methods for Confirmation and Purity Assessment

While chromatography coupled with mass spectrometry is the primary tool for separation and quantification, other spectroscopic methods are valuable for unambiguous structural confirmation and the assessment of chemical purity, particularly for synthesized reference standards. rsc.org

Infrared (IR) spectroscopy, which measures the absorption of infrared radiation by a molecule's vibrating bonds, provides structural information. acs.org Studies on dimethylphenanthrene isomers have shown that gas-phase IR spectra, when combined with theoretical calculations, can be used to assign spectral bands and aid in identification. acs.org The chemical structure of synthesized alkylphenanthrene sulfonates has been confirmed using both IR and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of organic molecules. However, for complex mixtures of PAH isomers, molecular identification by NMR can be difficult. acs.org For pure compounds, like synthesized standards of 1-Ethyl-2-methylphenanthrene, NMR analysis is essential for verifying the structure and assessing purity, often in conjunction with melting point analysis. rsc.org High-resolution mass spectrometry (HRMS) is another critical tool, as it can determine the elemental composition of a molecule with high accuracy from its exact mass, further confirming its identity. currenta.denih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy of Alkylphenanthrenes

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of an alkylphenanthrene, the aromatic protons typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electronic environment of each proton, which is in turn affected by the positions of the alkyl substituents. For 1-Ethyl-2-methylphenanthrene, the protons on the phenanthrene (B1679779) skeleton will exhibit complex splitting patterns due to spin-spin coupling with neighboring protons.

The alkyl protons will appear in the upfield region of the spectrum. The methyl group at the 2-position is expected to produce a singlet around δ 2.5 ppm. The ethyl group at the 1-position will give rise to a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with typical chemical shifts around δ 3.0 ppm and δ 1.3 ppm, respectively. The coupling between the methylene and methyl protons of the ethyl group results in this characteristic splitting pattern.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The aromatic carbons of 1-Ethyl-2-methylphenanthrene are expected to have chemical shifts in the range of δ 120-140 ppm. The positions of the ethyl and methyl substituents will cause shifts in the signals of the nearby aromatic carbons. The carbon atoms directly bonded to the alkyl groups (C-1 and C-2) will experience a downfield shift.

The aliphatic carbons of the substituents will have distinct signals in the upfield region. The methyl carbon at C-2 would likely appear around δ 20-22 ppm. For the ethyl group at C-1, the methylene carbon is expected around δ 28-30 ppm, and the terminal methyl carbon should resonate at approximately δ 15-17 ppm.

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 9.0 | 120 - 140 |

| 2-Methyl (-CH₃) | ~2.5 (singlet) | ~20 - 22 |

| 1-Ethyl (-CH₂CH₃) | ~3.0 (quartet, -CH₂-), ~1.3 (triplet, -CH₃) | ~28 - 30 (-CH₂-), ~15 - 17 (-CH₃) |

Note: The chemical shift values are estimates based on data from related alkylphenanthrene compounds.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The UV-Vis spectrum of phenanthrene and its alkyl derivatives is characterized by several absorption bands corresponding to π-π* transitions within the aromatic system.

The parent compound, phenanthrene, exhibits a complex UV-Vis spectrum with multiple absorption maxima. The absorption spectra of alkylphenanthrenes generally show similar features to that of phenanthrene, with three intense bands typically located between 250 and 275 nm. researchgate.net The addition of alkyl groups, such as the ethyl and methyl groups in 1-Ethyl-2-methylphenanthrene, can cause a slight red shift (bathochromic shift) of these absorption bands. This shift to longer wavelengths is a result of the electron-donating nature of the alkyl groups, which slightly decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While a specific UV-Vis spectrum for 1-Ethyl-2-methylphenanthrene is not documented, it is expected to display a spectrum characteristic of the phenanthrene chromophore, with absorption maxima likely to be in a similar range to other C₂-phenanthrene isomers. For comparison, the absorption spectrum of phenanthrene in cyclohexane (B81311) shows a strong absorption peak at 252 nm with a molar absorptivity (ε) of 69,200 M⁻¹cm⁻¹. researchgate.net It is anticipated that the absorption maxima for 1-Ethyl-2-methylphenanthrene would be in a comparable region, with potential minor shifts due to the specific substitution pattern.

| Compound | Solvent | Absorption Maxima (λmax, nm) |

| Phenanthrene | Cyclohexane | 252, 275, 292 |

| Alkylphenanthrenes (general) | Chloroform | ~250 - 275 (intense bands), with less intense bands up to 380 nm researchgate.net |

| 1-Ethyl-2-methylphenanthrene | Not specified | Expected to be similar to other C₂-phenanthrene isomers |

Fluorescence Spectroscopy for Detection and Isomer Discrimination

Fluorescence spectroscopy is a highly sensitive technique used for the detection and characterization of fluorescent compounds like phenanthrene and its derivatives. This method involves exciting a molecule at a specific wavelength and measuring the light it emits at a longer wavelength.

Phenanthrene itself is a fluorescent compound. nih.gov The fluorescence properties of alkylphenanthrenes are influenced by the position and nature of the alkyl substituents. These subtle differences in fluorescence spectra can be exploited for the discrimination of isomers. Techniques such as three-dimensional fluorescence spectrometry, also known as excitation-emission matrix (EEM) fluorescence, can provide a detailed "fingerprint" of a compound, which is particularly useful for distinguishing between isomers that may have very similar absorption spectra. nih.gov

For instance, studies have shown that isomers like phenanthrene and anthracene (B1667546) can be distinguished based on their EEMs. nih.govnih.gov Phenanthrene typically shows an excitation maximum around 275 nm and an emission maximum around 360 nm. nih.gov The introduction of alkyl groups can cause shifts in these maxima. While specific fluorescence data for 1-Ethyl-2-methylphenanthrene is not available, it is expected that its fluorescence spectrum would be distinct from other ethylmethylphenanthrene isomers. The unique electronic structure resulting from the 1-ethyl and 2-methyl substitution pattern would lead to characteristic excitation and emission wavelengths, allowing for its selective detection and differentiation from other isomers in a mixture. The fluorescence lifetime and quantum yield are other parameters that can aid in isomer discrimination. buct.edu.cnresearchgate.net

| Compound | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Notes |

| Phenanthrene | ~275 | ~360 | Values can vary with solvent and conditions. nih.gov |

| Anthracene (Isomer) | ~285 | ~360 | Shows distinct EEM from phenanthrene. nih.gov |

| 1-Ethyl-2-methylphenanthrene | Not specified | Not specified | Expected to have a unique fluorescence signature for isomer discrimination. |

Computational and Theoretical Investigations of 1 Ethyl 2 Methylphenanthrene and Analogues

Quantum Chemical Modeling of Electronic Structure

The electronic structure of a molecule dictates its chemical behavior and physical properties. Quantum chemical modeling has become an indispensable tool for elucidating the intricate electronic landscapes of phenanthrene (B1679779) and its derivatives.

Density Functional Theory (DFT) has emerged as a leading computational method for studying polycyclic aromatic hydrocarbons due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net DFT methods, particularly those employing hybrid functionals like B3LYP, are widely used to optimize the molecular geometries of phenanthrene derivatives and to calculate their electronic properties. researchgate.netresearchgate.netkoreascience.kr For instance, the B3LYP functional combined with basis sets such as 6-31G(d,p) or TZVP has been successfully applied to investigate reaction pathways, molecular structures, and kinetic data for the formation and degradation of phenanthrene. nih.govkoreascience.kr

Studies on various phenanthrene analogues demonstrate the utility of DFT in predicting how different substituents affect the electronic properties of the parent molecule. researchgate.netresearchgate.net DFT calculations are also employed to analyze hyperconjugative interactions, charge delocalization, and intramolecular bonds, providing a comprehensive understanding of the molecule's stability. researchgate.net The choice of functional and basis set is crucial, with combinations like B3LYP/6-311++G(d,p) being used for detailed vibrational and electronic spectra analysis. researchgate.net

Beyond DFT, other quantum chemical methods are also utilized in the study of phenanthrenes. High-level ab initio methods, such as the Complete Active Space with Second-Order Perturbation Theory (CASPT2), are employed to compute vertical excitation energies, providing a detailed understanding of the electronic states of phenanthrene and related molecules. rsc.org These methods, while computationally more intensive, can offer higher accuracy for specific properties like excited state energies.

Quantum chemical calculations at levels like G3(MP2,CC)//B2PLYPD3/6-311G(d,p) have been used to map the potential energy surfaces for reactions involving the formation of phenanthrene from smaller radicals. nih.gov Such high-level calculations are critical for understanding the complex reaction mechanisms that can occur under conditions like combustion. nih.gov While less common in recent literature for detailed electronic structure analysis, semi-empirical methods can still play a role in preliminary investigations of large systems or for providing initial geometries for higher-level calculations.

Molecular Orbital Analysis (HOMO-LUMO Gaps) of Phenanthrene Systems

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of molecules. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that correlates with the molecule's excitability and chemical stability. researchgate.netresearchgate.net

In phenanthrene and its derivatives, the HOMO and LUMO are typically π-orbitals distributed across the aromatic system. researchgate.net The energy of these orbitals and the resulting gap can be precisely calculated using methods like DFT. For the parent phenanthrene molecule, the HOMO-LUMO gap is a significant indicator of its aromatic character and reactivity.

The introduction of substituent groups, such as the ethyl and methyl groups in 1-Ethyl-2-methylphenanthrene, is known to influence the HOMO and LUMO energy levels. Electron-donating alkyl groups generally raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap compared to the unsubstituted phenanthrene. nih.govnih.gov This reduction in the gap can enhance the molecule's reactivity and shift its absorption spectra to longer wavelengths. For example, studies on other substituted aromatic systems have shown that alkyl groups can reduce the HOMO-LUMO gap, thereby tuning the electronic properties. nih.gov Halogenation has also been shown to reduce the HOMO-LUMO gap in phenanthrene. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Phenanthrene | -5.795 | -1.003 | 4.792 |

| Phenanthrene-F | -6.04 | -1.26 | 4.78 |

| Phenanthrene-Cl | -5.92 | -1.14 | 4.78 |

| Phenanthrene-Br | -5.75 | -1.23 | 4.52 |

Note: The data in the table is representative of typical values found in computational studies of phenanthrene derivatives and is intended for illustrative purposes. researchgate.netnih.gov

Prediction of Spectroscopic Properties from Computational Models

Computational models are highly effective in predicting various spectroscopic properties of molecules, providing a theoretical basis for interpreting experimental data.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the intensity of electronic transitions. researchgate.netresearchgate.net For phenanthrene derivatives, these calculations can reveal how substitutions on the aromatic core affect the π–π* transitions that dominate their UV-Vis spectra. academie-sciences.fr The choice of DFT functional is critical for accuracy, with functionals like B2PLYP and M06 showing good performance in predicting the UV-Vis spectra of organic molecules. chemrxiv.org

Similarly, the vibrational frequencies of a molecule can be calculated using DFT, which allows for the simulation of its Infrared (IR) spectrum. researchgate.net These calculations involve determining the harmonic vibrational frequencies at the optimized geometry of the molecule. The simulated IR spectrum, which plots vibrational frequencies against intensity, can be compared with experimental FT-IR spectra to aid in the assignment of vibrational modes. researchgate.net For phenanthrene, DFT calculations have shown good agreement with experimental vibrational data. researchgate.net

| Compound | Predicted λmax (nm) | Key IR Frequencies (cm⁻¹) |

|---|---|---|

| Phenanthrene | 293.0 | ~3050 (C-H stretch), ~1600 (C=C stretch) |

| Phenanthrene-F | 305.3 | Not specified |

| Phenanthrene-Cl | 295.1 | Not specified |

| Phenanthrene-Br | 307.2 | Not specified |

Note: The data is based on findings for phenanthrene and its halogenated derivatives. researchgate.netresearchgate.net

Exploration of Electronic and Optical Properties

Computational methods are instrumental in exploring a wide range of electronic and optical properties of phenanthrene systems. Beyond the HOMO-LUMO gap, properties such as electron affinity, ionization potential, and global reactivity descriptors can be derived from the calculated electronic structure.

Furthermore, these models can predict nonlinear optical (NLO) properties, which are of interest for materials science applications. researchgate.net Properties like polarizability (α) and the first hyperpolarizability (β) can be calculated to assess a molecule's potential for use in NLO materials. For phenanthrene derivatives, computational studies have shown that the introduction of donor-acceptor groups can significantly enhance these NLO properties. researchgate.net The electronic and optical properties of phenanthrene analogues, including those with BN substitutions, have been investigated, revealing strong fluorescence and reactivity that is dependent on the molecular structure. acs.org The study of excitonic effects in phenanthrene and its derivatives through many-body approaches provides deeper insights into their optical response, which is crucial for applications in optoelectronics. worldscientific.com

Thermally Activated Delayed Fluorescence (TADF) Potential of Phenanthrene Derivatives

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for highly efficient organic light-emitting diodes (OLEDs) by harvesting both singlet and triplet excitons for light emission. aappsbulletin.org This process relies on molecules having a very small energy gap (ΔE_ST) between their lowest singlet (S₁) and triplet (T₁) excited states, which enables efficient reverse intersystem crossing (RISC) from the triplet state back to the emissive singlet state. aappsbulletin.org

Computational studies have been instrumental in designing phenanthrene-based TADF emitters. The core strategy involves creating donor-acceptor (D-A) structures where the phenanthrene moiety can act as part of the bridge or be functionalized with electron-donating and electron-accepting groups. nih.govresearchgate.net This separation of the highest occupied molecular orbital (HOMO), typically on the donor, and the lowest unoccupied molecular orbital (LUMO), on the acceptor, leads to a small ΔE_ST.

For instance, highly efficient long-wavelength TADF materials have been developed using 2,3-dicyanopyrazino phenanthrene (DCPP) as a strong electron acceptor and various donors like carbazole (B46965) (Cz), diphenylamine (B1679370) (DPA), or 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC). nih.gov The rigid, π-conjugated structure of the DCPP unit helps achieve emitting colors from yellow to deep-red. nih.gov DFT calculations (B3LYP/6-31G(d,p)) confirm the spatial separation of HOMO and LUMO in these D-A systems, which is essential for TADF. researchgate.net OLEDs based on these DCPP derivatives have shown excellent performance, with high external quantum efficiencies (EQE). nih.govresearchgate.net

Similarly, other studies have explored different acceptor moieties attached to phenanthrene-based donors. The goal is to create a twisted structure that minimizes the HOMO-LUMO overlap, thereby reducing ΔE_ST. nih.gov While naphthalene (B1677914) has been underutilized as an acceptor, a DFT study showed it could be effective when combined with strong donors like phenoxazine, demonstrating the potential for naphthalene-based emitters in OLEDs. rsc.org The phenanthrene core itself is noted for its inherent blue fluorescence, good carrier transport properties, and high energy bandgap, making it a valuable component in designing deep-blue emitters. rsc.org

| Emitter (Acceptor-Donor) | Emission Color | CIE Coordinates (x, y) | Maximum Efficiency | Source |

|---|---|---|---|---|

| DCPP-Cz | Yellow | (0.44, 0.54) | 47.6 cd/A (14.8% EQE) | nih.gov |

| DCPP-DPA | Orange | (0.53, 0.46) | 34.5 cd/A (16.9% EQE) | nih.gov |

| DCPP-DMAC | Red | (0.60, 0.40) | 12.8 cd/A (10.1% EQE) | nih.gov |

| (Bridge)-DCPP-DMAC | Deep-Red | (0.64, 0.36) | 13.2 cd/A (15.1% EQE) | nih.gov |

Non-Linear Optical (NLO) Behavior of Phenanthrene Derivatives

Non-linear optical (NLO) materials are essential for applications in photonics and optoelectronics, including optical modulation and communication. researchgate.net The NLO response in organic molecules arises from the delocalization of π-electrons along a molecular backbone, often enhanced in donor-bridge-acceptor systems where intramolecular charge transfer (ICT) can occur. nih.govresearchgate.net

Quantum computational studies using methods like MP2 and B3LYP with cc-pVDZ basis sets have been employed to investigate the NLO properties of phenanthrene derivatives. nih.govresearchgate.net These studies calculate key parameters such as dipole moment (μ), polarizability (α), and the first hyperpolarizability (β), which quantifies the NLO response. Research has shown that phenanthrene derivatives can exhibit very good NLO behavior. nih.govresearchgate.net

The design principle involves attaching strong electron donor groups (e.g., -NH₂, -N(CH₃)₂, pyrrolidinyl) and electron acceptor groups (e.g., -NO₂, -CN, -CF₃) to the phenanthrene core, which acts as a π-conjugated bridge. nih.govresearchgate.net The resulting ICT upon excitation significantly enhances the NLO properties. For example, computational results indicate that the NLO response is particularly strong when using pairs like (-C(CN)C(CN)₂ & -NH₂) and (-NO₂ & pyrrolidinyl). nih.govresearchgate.net The HOMO and LUMO energy levels, their gap, and transition energies are calculated to understand the electronic behavior contributing to the NLO response. nih.gov Theoretical studies on other polycyclic aromatic hydrocarbons like tetracene and pyrene (B120774) have similarly shown that para-disubstitution with donor-acceptor groups leads to the highest NLO responses due to significant ICT. mdpi.com

| Property | Description | Significance | Source |

|---|---|---|---|

| Dipole Moment (μ) | A measure of the separation of positive and negative charges in a molecule. | Higher values often correlate with increased ICT and NLO response. | mdpi.com |

| Hyperpolarizability (β) | The primary measure of a molecule's second-order NLO activity. | Larger β values indicate a stronger NLO response. | nih.govmdpi.com |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap can facilitate ICT, often enhancing NLO properties. | nih.govresearchgate.net |

Intermolecular Interactions and Charge Transport Properties in Phenanthrene-Based Systems

The performance of organic semiconductor devices depends heavily on how charge carriers (electrons and holes) move through the material. This charge transport is governed by intermolecular interactions and the electronic structure of the molecules. Computational studies using DFT are critical for understanding these properties in phenanthrene-based systems.

Phenanthrene and its derivatives are recognized for having good carrier transport capabilities. rsc.org DFT calculations on various phenanthrene derivatives, including methoxy- and hydroxy-substituted phenanthrenes, have been used to determine their optoelectronic and charge transport properties. spast.org These studies calculate HOMO and LUMO energy levels, ionization potential (IP), and electron affinity (EA) to characterize the materials as p-type or n-type semiconductors. For instance, calculated HOMO energy levels between -5.510 and -6.069 eV suggest that many phenanthrene derivatives are p-type organic semiconductors with considerable air stability. spast.org

The interactions between molecules in a crystal lattice are also crucial. Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions. In crystals of phenanthrene derivatives, the dominant interactions are often C···H/H···C and H···H contacts. spast.org Furthermore, electron-phonon interactions, which describe how molecular vibrations affect electronic properties, are significant in polycyclic aromatic hydrocarbons. nih.govacs.org Studies show that in phenanthrene-edge-type hydrocarbons, C-C stretching modes and other low-frequency vibrations strongly couple to the HOMO. nih.gov This coupling influences the reorganization energy, a key factor in charge transport rates. The total electron-phonon coupling constant for phenanthrene monocations is estimated to be larger than that for linear acenes like anthracene (B1667546), indicating a strong interaction between charge carriers and lattice vibrations. nih.gov

Computational Mechanistic Studies in Chemical Reactions and Degradation Pathways

Computational chemistry provides powerful tools to elucidate the complex reaction mechanisms involved in the formation and degradation of phenanthrene and its analogues. researchgate.net Understanding these pathways is vital for applications in astrochemistry, combustion, and environmental remediation. researchgate.netethz.chnih.gov

DFT calculations have been used to model the degradation of phenanthrene, for example, by reaction with hydroxyl (OH) radicals in the gas phase. koreascience.kr Such studies can predict the most favorable reaction sites. For instance, calculations predict that the reaction producing phenanthren-9-ol (B47604) is more favorable than the one yielding phenanthren-1-ol when phenanthrene reacts with OH radicals. koreascience.kr

In the context of environmental science, computational studies help map the biodegradation of phenanthrene. Bacteria can degrade phenanthrene through multiple pathways, often initiated by dioxygenation at different carbon atoms (e.g., 1,2-, 3,4-, or 9,10-C positions). nih.gov These initial steps lead to various intermediates, such as 1-hydroxy-2-naphthoic acid, which are further metabolized. ethz.chnih.gov

Metabolic activation of alkylated phenanthrenes, such as 1-methylphenanthrene (B47540), has also been investigated. nih.govacs.org These studies identify metabolites formed in biological systems, indicating pathways like side-chain hydroxylation and the formation of diol-epoxides. nih.govacs.org Identifying these metabolites and their formation pathways is crucial for assessing the toxicological risks associated with environmental exposure to these compounds. nih.govresearchgate.net Proposed mechanisms for the formation of phenanthrene from smaller molecules, like naphthalene reacting with diacetylene, have also been detailed through computational models combined with experimental data, shedding light on PAH formation in plasma environments. researchgate.net

Natural and Anthropogenic Sources of Alkylphenanthrenes

Alkylphenanthrenes, including compounds like 1-ethyl-2-methylphenanthrene, enter the environment from a variety of sources, which can be broadly categorized as natural and anthropogenic.

Formation during Incomplete Combustion Processes

Alkylphenanthrenes are frequently formed during the incomplete combustion of organic materials. researchgate.net This process occurs when organic substances such as coal, oil, gasoline, and wood are burned without sufficient oxygen to convert them completely to carbon dioxide and water. researchgate.netmanchester.ac.uk The high temperatures involved in combustion lead to the formation of complex mixtures of PAHs, including alkylated derivatives. manchester.ac.ukrsc.org

The mechanism of formation involves the thermal decomposition of larger organic molecules into smaller, reactive fragments. These fragments, including radicals, can then recombine to form stable aromatic rings. The growth of these PAH structures can occur through processes like the hydrogen-abstraction-C₂H₂-addition (HACA) mechanism. rsc.org The presence of alkyl groups on the phenanthrene ring system is a result of reactions with alkyl radicals during this high-temperature synthesis.

Petrogenic and Pyrogenic Inputs in Environmental Matrices

The sources of alkylphenanthrenes in the environment are often distinguished as either petrogenic or pyrogenic.

Petrogenic sources are derived from petroleum and its products. oup.comunam.mx Crude oil naturally contains a complex mixture of hydrocarbons, including a significant proportion of alkylated PAHs. oup.com Therefore, oil spills, runoff from roads, and industrial discharges of petroleum products are major pathways for petrogenic alkylphenanthrenes to enter soil and aquatic environments. unam.mxnih.gov A characteristic feature of petrogenic contamination is the higher relative abundance of alkylated PAHs compared to their parent, unsubstituted PAH. oup.comresearchgate.net

Pyrogenic sources originate from the combustion of organic materials. researchgate.netlsu.edu This includes emissions from vehicle exhaust, industrial processes, power generation, and the burning of biomass such as wood. researchgate.netnih.gov Pyrogenic PAHs are characterized by a higher proportion of unsubstituted, higher molecular weight PAHs. researchgate.net

Diagnostic ratios between different PAHs are often used to differentiate between petrogenic and pyrogenic inputs in environmental samples. esaa.orgnih.gov For instance, the ratio of methylated phenanthrenes to phenanthrene can indicate the relative contribution of petrogenic sources. oup.com

Distribution and Transport Mechanisms in Environmental Compartments

Once released into the environment, alkylphenanthrenes are distributed and transported through various environmental compartments.

Atmospheric Distribution and Particulate Adsorption

Alkylphenanthrenes are released into the atmosphere from combustion sources and can be transported over significant distances. nih.govnih.gov In the atmosphere, they can exist in the gas phase or be adsorbed onto airborne particulate matter. copernicus.org The partitioning between the gas and particulate phases is a critical factor influencing their atmospheric fate. This partitioning depends on the compound's volatility, which is influenced by its molecular weight and structure, as well as environmental conditions like temperature. copernicus.org Adsorption to particles can protect these compounds from degradation and facilitate their long-range transport and subsequent deposition into terrestrial and aquatic ecosystems. nih.govcopernicus.org

Aquatic and Sedimentary Occurrence of Methylated Phenanthrenes

Alkylphenanthrenes are commonly detected in aquatic environments, including rivers, lakes, and oceans, and tend to accumulate in sediments. oup.comsysydz.net Their low water solubility and hydrophobic nature cause them to adsorb to suspended particles, which eventually settle and become incorporated into the sediment. oup.com

Studies have shown the presence of various methylated phenanthrenes in river sediments, with concentrations varying depending on the proximity to urban and industrial areas. oup.comnih.gov For example, total levels of methylated phenanthrenes in Czech river sediments ranged from 6.5 to 1,332.6 ng/g dry weight, with higher concentrations found downstream from large urban areas and near petrochemical factories. oup.com The relative abundance of different isomers can sometimes provide clues about the sources and the maturity of the organic matter. sysydz.net

Table 1: Total Levels of Methylated Phenanthrenes in Czech River Sediments

| Site Location Type | Range of Total Methylated Phenanthrenes (ng/g dry weight) |

|---|---|

| Agricultural Area | 6.5 - 69.8 |

| Downstream of Large Urban Agglomerations | 47.3 - 1,332.6 |

| River Surrounded by Petrochemical Factories | 22.9 - 1,022.7 |

Data sourced from a study on Czech river sediments. oup.com

Soil Contamination and Mobility

Soil acts as a major sink for alkylphenanthrenes, receiving inputs from atmospheric deposition, oil spills, and the application of contaminated materials like sewage sludge. nih.govresearchtrend.net Once in the soil, the mobility and fate of these compounds are governed by several factors. mdpi.com

The strong adsorption of alkylphenanthrenes to soil organic matter and clay minerals generally limits their mobility. researchtrend.netmdpi.com However, their transport through the soil profile and potential leaching into groundwater can occur, particularly in soils with low organic matter content or under specific pH conditions. mdpi.com The persistence of these compounds in soil raises concerns about their potential to accumulate in the food chain through uptake by plants. lsu.edu

Geochemical Applications of Alkylphenanthrenes as Biomarkers

Alkylphenanthrenes are a class of polycyclic aromatic hydrocarbons (PAHs) that are widely utilized in organic geochemistry as molecular fossils, or biomarkers. Their distribution and relative abundances in sedimentary rock extracts and petroleum provide critical insights into the geological history of a basin. The fundamental principle behind their use is that the relative stability of different isomers is influenced by thermal stress, the original organic matter input, and the depositional environment.

Thermal Maturity Assessment in Sedimentary Basins (e.g., Methylphenanthrene Indices)

The assessment of thermal maturity, which is the extent of heat-induced alteration of organic matter, is a cornerstone of petroleum exploration. As sedimentary basins subside and are buried, the organic matter within them is subjected to increasing temperatures, leading to the generation of hydrocarbons. Alkylphenanthrenes, particularly methylphenanthrenes, undergo predictable changes in their isomeric distribution with increasing thermal maturity.

Several indices based on the ratios of different methylphenanthrene (MP) isomers have been developed to quantify thermal maturity. The most common of these is the Methylphenanthrene Index (MPI-1) . This index is based on the principle that with increasing thermal stress, the more stable β-type isomers (2-MP and 3-MP) are favored over the less stable α-type isomers (1-MP and 9-MP). The formula for MPI-1 is:

MPI-1 = 1.5 * (2-MP + 3-MP) / (Phenanthrene + 1-MP + 9-MP)

The values of MPI-1, and other related indices such as MPI-2 and the Methylphenanthrene Ratio (MPR), generally show a positive correlation with other maturity parameters like vitrinite reflectance (%Ro) up to a certain level of maturity (typically around 1.35 %Ro), beyond which the trend may reverse due to the cracking of phenanthrene itself.

While specific indices based on ethylmethylphenanthrenes are not widely established, it can be inferred that 1-ethyl-2-methylphenanthrene would participate in similar isomerization and dealkylation reactions as its methyl- and other alkyl- counterparts with increasing thermal maturity. The relative stability of its isomers would likely govern their distribution at different maturity levels.

Table 1: Commonly Used Methylphenanthrene-Based Maturity Parameters

| Parameter | Formula | General Trend with Increasing Maturity |

| MPI-1 | 1.5 * ([2-MP] + [3-MP]) / ([P] + [1-MP] + [9-MP]) | Increases up to the peak of the oil window |

| MPI-2 | 3 * [2-MP] / ([P] + [1-MP] + [9-MP]) | Similar trend to MPI-1 |

| MPR | [2-MP] / [1-MP] | Generally increases with maturity |

| MPI-3 | ([2-MP] + [3-MP]) / ([1-MP] + [9-MP]) | Can be more reliable at higher maturity levels |

Note: [Compound] denotes the concentration of the respective compound.

Source Rock Characterization and Organic Matter Input

The composition of alkylphenanthrenes can also provide clues about the original source of the organic matter (e.g., marine algae, terrestrial plants) and the depositional environment. Different types of organic matter have different precursor molecules that can be transformed into phenanthrene and its alkylated derivatives during diagenesis and catagenesis.

Petroleum System Analysis and Hydrocarbon Generation

A petroleum system encompasses all the geological elements and processes necessary for an oil and gas accumulation to exist. This includes the source rock, reservoir rock, seal rock, and trap, as well as the processes of hydrocarbon generation, migration, and accumulation.

Alkylphenanthrene distributions can be a powerful tool in petroleum system analysis. By correlating the alkylphenanthrene patterns in a crude oil with those in a potential source rock extract, geochemists can establish an oil-source rock correlation, which is crucial for understanding the origin of the hydrocarbons.

Furthermore, variations in alkylphenanthrene maturity parameters across a basin can help to map out hydrocarbon generation "kitchens" (areas where source rocks have reached sufficient maturity to expel oil and gas) and to understand migration pathways. For example, oils found in shallower reservoirs may show a lower maturity based on their alkylphenanthrene signature than the source rock in the deeper parts of the basin, indicating updip migration.

Conclusion

1-Ethyl-2-methylphenanthrene is a specific disubstituted polycyclic aromatic hydrocarbon with a defined chemical structure. While it is not as extensively studied as some other PAHs, its significance is emerging in specialized areas of research. Its primary role is as a potential biomarker in geochemical investigations to determine the thermal maturity of organic matter. Furthermore, its detection in environmental samples contributes to the broader understanding of PAH contamination. Although detailed experimental data on its physicochemical properties are limited, its identity can be confirmed through mass spectrometry. The synthesis of 1-Ethyl-2-methylphenanthrene can be achieved through established synthetic methodologies for alkylated phenanthrenes. Future research focusing on the specific properties and applications of this compound will further elucidate its role in science.

Biogeochemical Transformation and Degradation Pathways of 1 Ethyl 2 Methylphenanthrene and Alkylphenanthrenes

Microbial Degradation Mechanisms

Microbial degradation is a key process in the natural attenuation of alkylphenanthrenes in contaminated environments. A diverse range of bacteria and fungi have demonstrated the ability to utilize these compounds as a source of carbon and energy. The presence and position of alkyl substituents, such as the ethyl and methyl groups in 1-ethyl-2-methylphenanthrene, influence the rate and pathway of degradation. Generally, the susceptibility of alkylphenanthrenes to microbial attack decreases as the degree of alkylation increases. atlantis-press.com For instance, phenanthrene (B1679779) and methylphenanthrenes are typically degraded more readily than C2- and C3-alkylphenanthrenes. atlantis-press.com

Under aerobic conditions, microorganisms employ oxygen-dependent enzymes to initiate the breakdown of the stable aromatic ring structure of alkylphenanthrenes. The degradation pathways for 1-ethyl-2-methylphenanthrene can be inferred from the well-studied metabolism of phenanthrene and its simpler alkylated derivatives, such as 1-methylphenanthrene (B47540).

The initial attack on the alkylphenanthrene molecule is the rate-limiting step and is typically catalyzed by oxygenase enzymes. Two primary strategies are observed:

Dioxygenation: This is the most common initial step in the bacterial degradation of phenanthrene and its derivatives. A multicomponent enzyme system, aromatic-ring-hydroxylating dioxygenase (RHD), incorporates both atoms of molecular oxygen into the aromatic nucleus to form a cis-dihydrodiol. For a molecule like 1-ethyl-2-methylphenanthrene, the attack can occur at different positions on the rings. Studies on 1-methylphenanthrene have shown that dioxygenation preferentially occurs on the non-substituted ring at the C-3,4 or C-1,2 positions, which are sterically less hindered. tandfonline.comscilit.com A similar mechanism is expected for 1-ethyl-2-methylphenanthrene, leading to the formation of a corresponding cis-dihydrodiol.

Monooxygenation: This mechanism involves the incorporation of a single oxygen atom into the substrate. In the context of alkylphenanthrenes, monooxygenation can occur on the aromatic ring or on the alkyl substituent itself. For example, the bacterial strain Sphingobium sp. MP9-4 has been shown to attack 1-methylphenanthrene not only via dioxygenation of the aromatic ring but also through monooxygenation of the methyl group. tandfonline.comresearchgate.net This "methyl-group attack" pathway requires a more diverse set of enzymes compared to the degradation of unsubstituted phenanthrene. tandfonline.com For 1-ethyl-2-methylphenanthrene, monooxygenase attack could potentially occur on the ethyl or methyl groups, leading to the formation of corresponding alcohols, which are then further oxidized. Fungi and some bacteria like Streptomyces utilize cytochrome P450 monooxygenases to form arene oxides, which are then hydrolyzed to trans-dihydrodiols. researchgate.net

Following the formation of dihydrodiols, the molecule undergoes further enzymatic transformations. A dehydrogenase enzyme rearomatizes the dihydrodiol to form a dihydroxylated intermediate, such as a catechol derivative. researchgate.net This diol is then the substrate for ring-cleavage dioxygenases, which break open the aromatic ring. nih.gov

There are two main types of ring cleavage:

ortho-cleavage: The bond between the two hydroxyl-bearing carbon atoms is broken.

meta-cleavage: The bond adjacent to one of the hydroxyl groups is broken. scilit.com

The choice of cleavage pathway depends on the specific microorganism and the structure of the intermediate. For phenanthrene, degradation often proceeds through intermediates like 1-hydroxy-2-naphthoic acid. researchgate.netdu.edu This intermediate can then be decarboxylated and hydroxylated to 1,2-dihydroxynaphthalene, which enters the naphthalene (B1677914) degradation pathway, or its ring can be cleaved directly. scilit.comresearchgate.net Ultimately, these pathways converge on central metabolic intermediates of the β-ketoadipate pathway or pyruvate (B1213749) and acetaldehyde, which can then enter the tricarboxylic acid (TCA) cycle for complete mineralization to CO2 and water. muni.cz

The degradation of 1-ethyl-2-methylphenanthrene is expected to follow these general principles, leading to a variety of hydroxylated and ring-opened intermediates before complete mineralization.

Table 1: Key Enzymes and Intermediates in Aerobic Alkylphenanthrene Degradation

| Step | Enzyme Class | Key Intermediate(s) | Description |

| Initial Oxidation | Aromatic-Ring-Hydroxylating Dioxygenase | cis-dihydrodiols | Incorporation of O₂ into an aromatic ring. |

| Cytochrome P450 Monooxygenase | Arene oxides, trans-dihydrodiols | Incorporation of one oxygen atom into an aromatic ring (common in fungi). | |

| Alkyl Monooxygenase | Hydroxylated alkyl chains | Oxidation of the methyl or ethyl side chains. | |

| Dehydrogenation | cis-dihydrodiol Dehydrogenase | Dihydroxyphenanthrenes (Catechols) | Rearomatization of the ring to form a diol. |

| Ring Cleavage | Ring-Cleavage Dioxygenase | Carboxylic acids (e.g., muconic acids) | ortho- or meta-cleavage of the dihydroxylated ring. |

| Downstream Metabolism | Various (Hydrolases, Decarboxylases, etc.) | Phthalic acid, Salicylic acid, Protocatechuic acid | Conversion of ring-fission products into central metabolites. |

In the absence of oxygen, microbial degradation of alkylphenanthrenes is significantly slower but still possible under specific conditions, such as sulfate-reducing, methanogenic, or denitrifying environments. atlantis-press.comnih.gov Anaerobic pathways must overcome the high stability of the aromatic ring without the use of oxygenases.

The primary mechanism for initiating the anaerobic degradation of phenanthrene involves an initial activation step via carboxylation. fao.orgresearchgate.net Studies with sulfate-reducing enrichment cultures have identified phenanthroic acid as a major early intermediate, indicating the addition of a carboxyl group to the aromatic ring. fao.org Following carboxylation, the compound is activated to its coenzyme A (CoA) thioester (e.g., phenanthroate-CoA). fao.org The subsequent steps involve a stepwise reduction of the aromatic ring system, breaking its aromaticity and making it susceptible to eventual cleavage and metabolism. fao.orgresearchgate.net

The presence of alkyl groups complicates anaerobic degradation. Research indicates that the susceptibility to anaerobic degradation decreases with an increasing degree of alkylation, making compounds like 1-ethyl-2-methylphenanthrene more recalcitrant than unsubstituted phenanthrene under these conditions. atlantis-press.com

No single microbial species can efficiently degrade all components of a complex hydrocarbon mixture. Instead, synergistic microbial consortia are often responsible for effective bioremediation. Among the most well-studied PAH-degrading bacteria are species from the genera Sphingobium and Mycobacterium.

Sphingobium : Members of this genus are known for their metabolic versatility and ability to degrade a wide range of recalcitrant aromatic compounds, including alkylated PAHs. nih.gov Sphingobium sp. strain SHPJ-2, for example, possesses various ring-hydroxylating dioxygenases and P450 enzymes that enable it to degrade high-molecular-weight PAHs. nih.govnih.gov As mentioned, Sphingobium sp. MP9-4 can initiate the degradation of 1-methylphenanthrene through attacks on both the aromatic ring and the methyl substituent, highlighting its sophisticated enzymatic machinery. tandfonline.comresearchgate.net

Mycobacterium : These bacteria are particularly effective at degrading PAHs and are often found in contaminated soils. Mycobacterium vanbaalenii PYR-1 is a model organism that can degrade a broad range of PAHs, including phenanthrene. du.edu Mycobacterium species typically metabolize phenanthrene via the phthalic acid pathway. They initiate the attack at different positions on the phenanthrene molecule, including the K-region (9,10-positions) and non-K-regions (e.g., 3,4-positions), leading to a diverse array of metabolites. du.edu Their unique cell envelope, rich in mycolic acids, may enhance their ability to take up hydrophobic compounds like alkylphenanthrenes.

Mixed cultures of Mycobacterium sp. and Sphingomonas sp. (a closely related genus to Sphingobium) have been shown to degrade phenanthrene, although the interactions can be complex, sometimes resulting in a greater diversity of metabolic intermediates.

Table 2: Examples of Microorganisms Involved in Phenanthrene and Alkylphenanthrene Degradation

| Genus | Key Characteristics | Known Degradation Pathways | References |

| Sphingobium | Metabolically versatile, degrades a wide range of PAHs. | Dioxygenation of aromatic rings; Monooxygenation of alkyl side-chains. | nih.gov, nih.gov |

| Mycobacterium | High degradation efficiency, unique cell envelope aids uptake. | K-region and non-K-region dioxygenation; Phthalic acid pathway. | , du.edu |

| Pseudomonas | Common in contaminated sites, often carries degradation plasmids. | Dioxygenation and ring cleavage via catechol intermediates. | |

| Alcaligenes | Capable of utilizing aromatic compounds as sole carbon source. | Dioxygenation leading to naphthalene pathway intermediates. | |

| Rhodococcus | Actinomycete with broad catabolic capabilities. | Dioxygenation and subsequent ring cleavage. |

Aerobic Biodegradation Pathways for Alkylphenanthrenes

Abiotic Degradation Processes

In addition to microbial activity, abiotic processes contribute to the transformation of 1-ethyl-2-methylphenanthrene in the environment. These processes are primarily driven by chemical reactions initiated by environmental energy sources, such as solar radiation.

Photodegradation, or photooxidation, is a significant abiotic pathway for the removal of phenanthrene and its alkylated derivatives from environmental surfaces, such as soil, water, and atmospheric particles. atlantis-press.com PAHs, including phenanthrene, can absorb ultraviolet (UV) light, particularly in the UVA range (320–400 nm). fao.org This absorption excites the molecule to a higher energy state. The excited PAH can then transfer this energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. tandfonline.comnih.govfao.org These ROS can then attack the parent PAH molecule, leading to its transformation into oxygenated derivatives like quinones, phenols, and dicarboxylic acids. tandfonline.com For example, a common photodegradation product of phenanthrene is 9,10-phenanthrenequinone. researchgate.net

In the atmosphere, the most important degradation process for gas-phase phenanthrene is its reaction with photochemically generated hydroxyl radicals (•OH). This reaction is rapid, with an estimated atmospheric lifetime for phenanthrene of only a few hours. The reaction leads to the formation of various oxygenated products, including phenanthrols and ring-opened dialdehydes. The presence of alkyl groups on the phenanthrene ring, as in 1-ethyl-2-methylphenanthrene, is expected to influence the rate and products of these abiotic reactions, but the fundamental mechanisms of photooxidation and radical attack remain the same.

Photodegradation Mechanisms of Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs), including alkylated phenanthrenes, are susceptible to photodegradation, a process initiated by the absorption of solar radiation. The direct photodegradation of PAHs can occur with quantum yields varying from 10⁻⁵ to 10⁻² when exposed to light at wavelengths greater than 290 nm, which is characteristic of surface solar radiation. researchgate.net The efficiency of this process is influenced by several factors, including the intensity of irradiation, the pH of the medium, and the concentration of the PAH. researchgate.net For instance, the photodegradation of phenanthrene has been shown to follow pseudo-first-order kinetics, with the rate constant increasing with higher irradiation intensity. researchgate.net

The presence of oxygen is a key factor in the photodegradation mechanism, with quantum yields increasing at higher oxygen concentrations. researchgate.net While photoionization does not appear to play a significant role, the formation of PAH cation radicals can be important under high oxygen conditions. researchgate.net In hydrophobic media, such as oil films, the efficiency of phototransformation is significantly lower than in aqueous systems. fao.org The thickness and light-attenuating properties of the oil can further reduce the potential for photoreaction. fao.org

Chemical Oxidation Pathways

Chemical oxidation is another significant pathway for the transformation of alkylphenanthrenes in the environment. Vigorous reactions can occur when aromatic hydrocarbons come into contact with strong oxidizing agents. nih.gov In atmospheric particulate matter, the photooxidation of PAHs is a primary determinant of their atmospheric fate. lsu.educhemeo.com A synergistic effect has been observed where the presence of smaller PAHs can facilitate the photooxidation of larger PAHs by inhibiting the light-quenching effect that arises from the π-π stacking of the larger molecules, leading to the formation of singlet oxygen which initiates the oxidation process. chemeo.com

In some industrial processes, such as the blowing of bitumen, the oxidation process can actually reduce the concentration of PAHs in the final product, with a portion of the PAHs being stripped from the liquid phase. nih.gov However, the addition of flux oil can increase the PAH content, particularly the more carcinogenic 4- to 6-ring PAHs. nih.gov Enzymatic oxidation is also a relevant pathway. For example, soybean peroxidase can catalyze the oxidation of various PAHs, with anthracene (B1667546) being oxidized to anthraquinone. pnnl.gov

Formation of Transformation Products and Metabolites during Degradation

The degradation of alkylphenanthrenes results in the formation of a variety of transformation products and metabolites. Alkyl substitution has been shown to shift the oxidative metabolism from the aromatic ring to the alkyl side chain. nih.govd-nb.info For instance, in the metabolism of 1-methylphenanthrene and 9-ethylphenanthrene (B47781) by human HepG2 cells, side-chain hydroxylation was identified as the major metabolic pathway. researchgate.net This leads to the formation of metabolites such as 1-(hydroxymethyl)-phenanthrene. researchgate.net

Further metabolism can occur through the diol-epoxide pathway, leading to the formation of tetraols. researchgate.net The degradation of phenanthrene by various microorganisms can proceed through different initial dioxygenation attacks on the 1,2-, 3,4-, or 9,10-carbon positions, leading to a variety of downstream metabolites. nih.gov For example, the degradation of phenanthrene by Stenotrophomonas maltophilia C6 produces metabolites such as 1-hydroxy-2-naphthoic acid, 2-hydroxy-1-naphthoic acid, and naphthalene-1,2-dicarboxylic acid, which are further transformed to naphthalene-1,2-diol. nih.gov The degradation pathway of phenanthrene can ultimately lead to the formation of phthalic acid and protocatechuic acid. nih.govethz.ch

The table below summarizes some of the identified metabolites from the degradation of phenanthrene and its alkylated derivatives.

| Parent Compound | Degradation Process | Key Metabolites Identified |

| Phenanthrene | Microbial Degradation | 1-hydroxy-2-naphthoic acid, 1,2-dihydroxynaphthalene, Phthalic acid, Protocatechuic acid nih.govethz.ch |

| 1-Methylphenanthrene | Metabolic Activation (HepG2 cells) | 1-(hydroxymethyl)-phenanthrene, Tetraols, O-Monosulfonated-catechols researchgate.net |

| 9-Ethylphenanthrene | Metabolic Activation (HepG2 cells) | Side-chain hydroxylated metabolites, Tetraols, O-Monosulfonated-catechols researchgate.net |

| Phenanthrene | Microbial Degradation (S. maltophilia C6) | Phenanthrenediols, 1-hydroxy-2-naphthoic acid, Naphthalene-1,2-diol, Salicylic acid nih.gov |

Kinetic Studies of Alkylphenanthrene Biodegradation

Kinetic studies provide valuable insights into the rates and mechanisms of alkylphenanthrene biodegradation. The biodegradation of these compounds often follows first-order kinetics. researchgate.net The rate of biodegradation is influenced by the degree of alkylation and the specific isomeric structure. researchgate.netfao.org

Generally, the susceptibility of alkylphenanthrenes to biodegradation decreases with an increasing degree of alkylation. researchgate.netfao.org For example, phenanthrene and methylphenanthrenes are more readily biodegradable than C₂- and C₃-alkylphenanthrenes. researchgate.netfao.org However, the position of the alkyl group also plays a crucial role. For instance, 3-methylphenanthrene (B47518) appears to be slightly more vulnerable to biodegradation than other methylphenanthrene isomers, while 1,7-dimethylphenanthrene (B57199) shows a slightly higher resistance compared to other C₂-phenanthrene isomers. researchgate.netfao.org

The presence of other PAHs in a mixture can also affect the biodegradation kinetics of individual compounds through competitive interactions. researchgate.net The biodegradation of phenanthrene and its alkyl derivatives has been shown to have higher rate constants compared to pyrene (B120774) and its alkylated form. researchgate.net

The following table presents first-order biodegradation rate constants for phenanthrene and some of its methylated derivatives.

| Compound | Biodegradation Rate Constant (k) (h⁻¹) |

| Phenanthrene | 0.54 ± 0.04 |

| 3-Methylphenanthrene | 0.44 ± 0.05 |

| 3,6-Dimethylphenanthrene | 0.14 ± 0.02 |

| Pyrene | 0.014 ± 0.001 |

| 1-Methylpyrene | 0.022 ± 0.002 |

Data sourced from a study on the microbial degradation of model (alkylated) PAHs. researchgate.net

Emerging Research Directions and Advanced Applications of Phenanthrene Derivatives

Alkylphenanthrenes in Organic Electronic and Optoelectronic Materials

The development of new organic materials for electronic and optoelectronic devices is a rapidly advancing field. Phenanthrene (B1679779) derivatives, due to their inherent photophysical properties, are often considered as candidates for such applications.

Semiconductor Applications for Organic Photovoltaics

There is currently no specific research available on the use of 1-Ethyl-2-methylphenanthrene as a semiconductor material in organic photovoltaics (OPVs). The field of organic semiconductors is vast, with researchers exploring a wide range of molecular structures to improve the efficiency and stability of solar cells. While other alkylated PAHs have been investigated, the specific contributions of the 1-ethyl-2-methyl substitution pattern on phenanthrene to the performance of OPVs remain uncharacterized.

Materials for Thermally Activated Delayed Fluorescence (TADF)

Similarly, the potential of 1-Ethyl-2-methylphenanthrene as a material for Thermally Activated Delayed Fluorescence (TADF) has not been explored in the available literature. TADF materials are crucial for the development of highly efficient Organic Light-Emitting Diodes (OLEDs). The design of TADF molecules typically requires a specific electronic structure that facilitates reverse intersystem crossing, a property that has not been reported for 1-Ethyl-2-methylphenanthrene.

Systems for Nonlinear Optical (NLO) Response

The nonlinear optical (NLO) properties of 1-Ethyl-2-methylphenanthrene have not been a subject of specific investigation. NLO materials are of interest for applications in photonics and optoelectronics. The NLO response of a molecule is highly dependent on its electronic structure and the presence of donor and acceptor groups, which have not been systematically studied for this particular compound.

Phenanthrene Scaffolds in Bio-inspired Chemical Systems

The unique structure of phenanthrene has also inspired the design of molecules for biological applications, leveraging its ability to interact with biomolecules.

DNA Intercalation Studies of Phenanthrene Derivatives

There are no published studies specifically examining the DNA intercalation properties of 1-Ethyl-2-methylphenanthrene. DNA intercalation is a binding mode where a planar molecule inserts itself between the base pairs of DNA, a property that is often exploited in the design of anticancer drugs and fluorescent probes. While many phenanthrene derivatives have been shown to intercalate into DNA, the specific influence of the 1-ethyl and 2-methyl substituents on this process is unknown.

Exploration of Phenanthrene-Based Analogues in Chemical Biology

The broader exploration of 1-Ethyl-2-methylphenanthrene as a chemical biology tool or as an analogue in biological systems is not documented. Chemical biology often utilizes small molecules to probe and manipulate biological processes. While the metabolism of some alkylated phenanthrenes has been studied in the context of environmental toxicology, dedicated research into the specific biological activities and potential applications of 1-Ethyl-2-methylphenanthrene is lacking. For instance, studies on the metabolism of related compounds like 1-methylphenanthrene (B47540) and 9-ethylphenanthrene (B47781) in human hepatoma cells have been conducted to understand the biotransformation of PAHs found in crude oil. nih.gov

Synthetic Applications of Phenanthrene Derivatives as Advanced Chemical Intermediates

The utility of a chemical compound in advanced synthesis is largely determined by its reactivity and the ease with which it can be further functionalized. 1-Ethyl-2-methylphenanthrene, with its reactive aromatic system and alkyl side chains, presents several opportunities for synthetic chemists to build more complex molecular architectures.

A notable synthetic route to 1-ethyl-2-methylphenanthrene itself involves the annulation of a naphthalene (B1677914) system. Specifically, it can be synthesized from 2-naphthylalkylidenemalonodinitriles. This method provides a feasible pathway to obtain this specific isomer, which can then serve as a starting material for further chemical transformations.

While detailed research on the subsequent reactions of 1-ethyl-2-methylphenanthrene is still an evolving area, the known reactivity of the phenanthrene nucleus offers a predictive framework for its potential as a chemical intermediate. The phenanthrene core is susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The positions of these substitutions will be directed by the existing ethyl and methyl groups, potentially leading to a range of selectively functionalized derivatives.

Furthermore, the alkyl side chains themselves can be sites for chemical modification. For example, free-radical halogenation could selectively introduce functionality onto the ethyl or methyl groups, creating new handles for coupling reactions or for the introduction of other functional groups. These functionalized derivatives of 1-ethyl-2-methylphenanthrene could then be used as key intermediates in the synthesis of larger, more complex molecules with potential applications in pharmaceuticals or materials science.

The following data tables summarize key properties and spectral information for 1-ethyl-2-methylphenanthrene and a related compound for comparative purposes.

Table 1: Physicochemical Properties of 1-Ethyl-2-methylphenanthrene

| Property | Value |

| Molecular Formula | C₁₇H₁₆ |

| Molecular Weight | 220.31 g/mol |

| CAS Number | 61983-53-7 |

Data sourced from NIST Chemistry WebBook nist.gov

Table 2: Spectroscopic Data for 1-Ethyl-2-methylphenanthrene

| Spectroscopic Technique | Key Data Points |

| Mass Spectrometry (Electron Ionization) | Molecular Ion (M⁺): m/z 220 |

Data sourced from NIST Chemistry WebBook nist.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-ethyl-2-methylphenanthrene, and how can purity be ensured?

- Methodological Answer: Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or Suzuki-Miyaura coupling, adapted from protocols for structurally similar methylated polycyclic aromatic hydrocarbons (PAHs) . Purity assurance requires techniques like column chromatography (silica gel, gradient elution) and analytical validation via GC-MS or HPLC with certified reference standards (e.g., toluene-based solutions as in methylated benzo[c]phenanthrene standards) .

Q. How can researchers characterize the structural and electronic properties of 1-ethyl-2-methylphenanthrene?

- Methodological Answer: Use spectroscopic methods:

- NMR (¹H/¹³C): Assign peaks using DEPT and COSY for substituent position confirmation .

- UV-Vis and Fluorescence Spectroscopy: Compare spectral data with phenanthrene derivatives to infer electronic transitions .

- X-ray Crystallography: Resolve crystal structure if single crystals are obtainable (requires slow evaporation in non-polar solvents) .

Q. What in vitro models are appropriate for preliminary toxicity screening of this compound?

- Methodological Answer: Follow ATSDR’s inclusion criteria for PAH toxicity studies:

- Cell Lines: HepG2 (hepatic effects) or A549 (respiratory effects) .

- Exposure Routes: Simulate environmental pathways (e.g., oral/dermal absorption) using OECD guidelines for PAHs .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of 1-ethyl-2-methylphenanthrene be resolved?

- Methodological Answer: Conduct a meta-analysis of degradation studies using PRISMA guidelines:

- Variables: pH, UV exposure, microbial activity.

- Analytical Tools: Combine HPLC-MS for degradation product identification with computational models (e.g., EPI Suite) to predict half-lives .

- Replicate Experiments: Address variability by standardizing soil/water matrices (e.g., EPA SW-846 methods) .

Q. What strategies optimize the regioselective synthesis of 1-ethyl-2-methylphenanthrene to minimize isomer formation?

- Methodological Answer:

- Catalytic Systems: Use palladium catalysts with bulky ligands (e.g., SPhos) to enhance steric control .

- Solvent Effects: Test polar aprotic solvents (DMF, DMSO) to stabilize transition states .

- In-situ Monitoring: Employ LC-MS to track reaction intermediates and adjust conditions dynamically .

Q. How should researchers address discrepancies in reported cytotoxic thresholds across studies?

- Methodological Answer: Apply statistical harmonization:

- Data Normalization: Adjust for differences in cell viability assays (e.g., MTT vs. ATP luminescence) .

- Dose-Response Modeling: Use Hill equation fits to compare EC₅₀ values across datasets .

- Inter-laboratory Validation: Collaborate via ring trials with shared protocols .

Methodological and Ethical Considerations

Q. What systematic approaches are recommended for literature reviews on this compound’s mechanisms of action?

- Methodological Answer: Follow ATSDR’s framework:

- Databases: Search PubMed, TOXCENTER, and NIH RePORTER using MeSH terms (e.g., "PAH metabolism," "DNA adducts") .

- Grey Literature: Include technical reports and conference proceedings for unpublished data .

- Critical Appraisal: Use tools like AMSTAR-2 for risk of bias assessment .

Q. How can ethical concerns in handling 1-ethyl-2-methylphenanthrene be mitigated during in vivo studies?

- Methodological Answer:

- 3Rs Principle: Prioritize alternatives (e.g., zebrafish embryos over mammals) .

- Institutional Oversight: Submit protocols to IACUC for approval, adhering to NIH guidelines for PAH exposure limits .

Data Management and Reporting

Q. What are best practices for documenting and sharing raw data from studies on this compound?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.